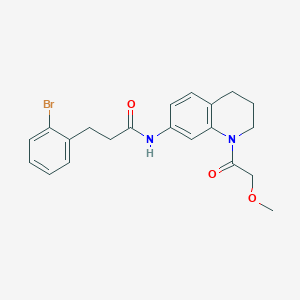
3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C21H23BrN2O3 and its molecular weight is 431.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a bromophenyl group and a tetrahydroquinoline moiety, which may contribute to its biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.
- Molecular Formula: C21H23BrN2O3
- Molecular Weight: 431.3 g/mol
- CAS Number: 1797871-15-8
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. It has been observed to cause S-phase arrest in various cancer cell lines, suggesting that it interferes with DNA synthesis and repair mechanisms .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Molt-3 (leukemia) | <6.5 | S-phase arrest |
| MCF-7 (breast) | 12.0 | Apoptosis induction |
| A549 (lung) | 15.5 | Cell cycle modulation |
Neuroprotective Effects
Studies have suggested that tetrahydroquinoline derivatives possess neuroprotective properties. The compound's structure may allow it to interact with neurotransmitter systems or exert antioxidant effects, thereby protecting neuronal cells from oxidative stress .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The bromophenyl group is known for enhancing the lipophilicity of the molecule, which may improve its ability to penetrate microbial cell membranes .
Case Studies and Research Findings
- Antiproliferative Effects : A study published in Cancer Research highlighted that derivatives of tetrahydroquinoline exhibited potent antiproliferative effects against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
- Neuroprotective Study : Research conducted on tetrahydroquinoline derivatives showed promising results in models of neurodegenerative diseases. The compounds were able to reduce neuronal cell death induced by excitotoxicity .
- Antimicrobial Efficacy : In a comparative study, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .
特性
IUPAC Name |
3-(2-bromophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c1-27-14-21(26)24-12-4-6-16-8-10-17(13-19(16)24)23-20(25)11-9-15-5-2-3-7-18(15)22/h2-3,5,7-8,10,13H,4,6,9,11-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCLGCRGRTUXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














